

Optimizing dosage and administration of N-(4-azepan-1-ylphenyl)guanidine

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Compound of Interest

Compound Name: **N-(4-azepan-1-ylphenyl)guanidine**

Cat. No.: **B1420170**

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Technical Support Center: N-(4-azepan-1-ylphenyl)guanidine

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the novel investigational compound **N-(4-azepan-1-ylphenyl)guanidine**. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.

Compound Profile

N-(4-azepan-1-ylphenyl)guanidine is a synthetic organic compound featuring a phenylguanidine moiety linked to an azepane ring. Guanidine-containing compounds are a significant class of therapeutic agents with a wide spectrum of biological activities, often targeting ion channels, transporters, or enzymes.^{[1][2][3]} The azepane motif is found in numerous FDA-approved drugs and is known for its conformational flexibility, which can be crucial for biological activity.^{[4][5]}

Based on its structural similarity to other diarylguanidines, **N-(4-azepan-1-ylphenyl)guanidine** is hypothesized to act as a modulator of ion channels, such as voltage-gated potassium (K_v) channels or NMDA receptors.^[6] The following guides are based on this hypothesized mechanism of action and provide a framework for experimental design and troubleshooting.

Physicochemical Properties

| Property | Value | Source |
|-------------------|---|------------------------------|
| CAS Number | 1177311-85-1 | Vendor Data |
| Molecular Formula | C ₁₃ H ₂₀ N ₄ | Vendor Data |
| Molecular Weight | 232.32 g/mol | Vendor Data |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water (predicted) | --- |
| pKa | ~11-12 (predicted, for guanidinium ion) | General Guanidine Properties |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of N-(4-azepan-1-ylphenyl)guanidine?

A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilute the DMSO stock in the appropriate aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: The compound is precipitating in my aqueous assay buffer. What can I do?

A2: Precipitation in aqueous solutions is a common issue. Consider the following:

- Lower the Final Concentration: Test a lower concentration of the compound in your assay.
- Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween-20 or Pluronic F-68, at a low concentration (e.g., 0.01%) in your assay buffer.

- Increase DMSO Concentration: Slightly increase the final DMSO concentration, but be sure to run a vehicle control to assess its effect on your experimental system.
- pH Adjustment: The guanidine group is basic. Ensure the pH of your buffer is compatible with the compound's solubility.

Q3: I am observing cytotoxicity in my cell-based assays. How can I mitigate this?

A3: First, determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT or resazurin reduction assay) in parallel with your functional assay.^[7] If cytotoxicity overlaps with the desired functional activity range, consider:

- Reducing Incubation Time: Shorten the duration of compound exposure.
- Using a Lower, Non-Toxic Concentration: Investigate if a lower concentration still provides a measurable functional effect.
- Changing Cell Lines: Some cell lines may be more sensitive to the compound than others.

Q4: What is a suitable starting dose for in vivo studies in mice?

A4: For a novel guanidine derivative, a maximum tolerated dose (MTD) study is essential.^[8] A suggested starting point is to test a range of doses, for example, 2.5, 5, 10, and 15 mg/kg, administered via intraperitoneal (i.p.) injection.^[8] Monitor animals daily for changes in body weight and signs of toxicity. The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).^[8]

Troubleshooting Guides

In Vitro Assay Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |
|--|---|--|
| High Well-to-Well Variability | - Inconsistent cell seeding- Compound precipitation- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Visually inspect plates for precipitation after compound addition.- Use calibrated pipettes and proper technique. |
| No Dose-Response Observed | - Compound is inactive at the tested concentrations- Assay is not sensitive enough- Compound degradation | - Test a wider and higher concentration range.- Optimize assay parameters (e.g., incubation time, reagent concentrations).- Prepare fresh stock solutions; store protected from light and at -20°C or -80°C. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health- Different batches of reagents- Fluctuation in incubator conditions (CO ₂ , temp) | - Use cells within a consistent passage number range.- Qualify new batches of reagents before use.- Regularly calibrate and monitor incubator performance. |

In Vivo Study Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|--|---|
| Poor Compound Exposure (Low Plasma Levels) | - Poor solubility in vehicle- Rapid metabolism or clearance | - Optimize the formulation vehicle (e.g., use of co-solvents like PEG400, cyclodextrins).- Consider a different route of administration (e.g., oral gavage vs. i.p.).- Conduct preliminary pharmacokinetic studies. |
| Unexpected Animal Toxicity | - Off-target effects- Vehicle toxicity- Dosing error | - Lower the dose and re-evaluate the MTD.- Always include a vehicle-only control group.- Double-check all dose calculations and preparation steps. |

Experimental Protocols

Protocol: In Vitro Cell-Based Membrane Potential Assay

This protocol provides a method for assessing the effect of **N-(4-azepan-1-ylphenyl)guanidine** on ion channel activity using a fluorescent membrane potential-sensitive dye.

1. Materials:

- HEK-293 cells (or another suitable cell line)
- Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- **N-(4-azepan-1-ylphenyl)guanidine**
- Positive control (e.g., a known ion channel modulator)
- Vehicle: 100% DMSO

- Black, clear-bottom 96-well or 384-well microplates

2. Cell Plating:

- Culture HEK-293 cells to ~80-90% confluence.
- Harvest cells and seed them into the microplates at a density of 20,000-40,000 cells per well.
- Incubate for 24 hours at 37°C, 5% CO₂.

3. Compound Preparation:

- Prepare a 10 mM stock of **N-(4-azepan-1-ylphenyl)guanidine** in DMSO.
- Perform serial dilutions in DMSO to create a concentration range for the dose-response curve.
- Dilute these intermediate stocks into Assay Buffer to create the final working solutions (2X concentration).

4. Staining and Measurement:

- Prepare the dye solution according to the manufacturer's instructions.
- Remove cell culture medium from the plate and add the dye solution to each well.
- Incubate the plate as per the manufacturer's protocol (e.g., 60 minutes at 37°C).
- Place the plate in a fluorescence plate reader.
- Add the 2X compound working solutions to the wells.
- Immediately begin kinetic fluorescence readings (e.g., one reading every 2 seconds for 3-5 minutes).

5. Data Analysis:

- Calculate the change in fluorescence for each well.

- Normalize the data to the vehicle control (0% effect) and a positive control (100% effect).
- Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀.

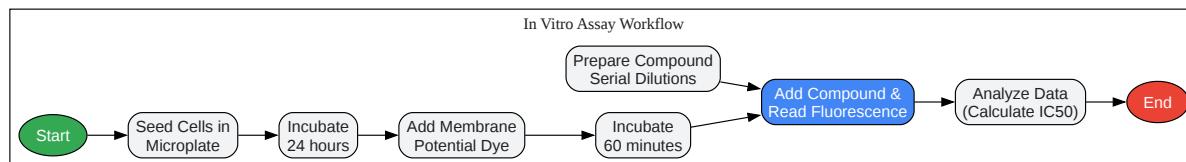
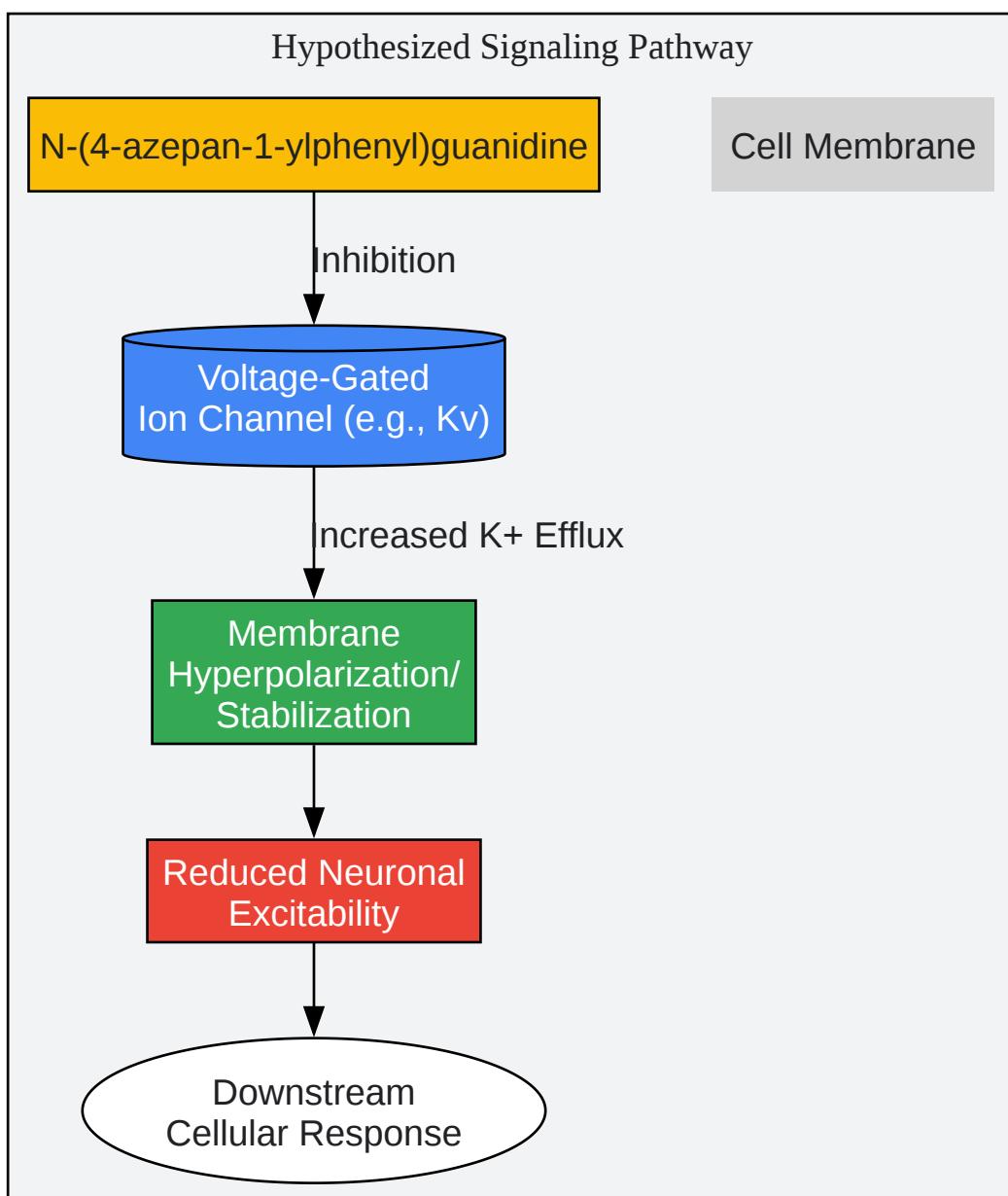
Sample In Vitro Data Presentation

| Concentration (μM) | % Inhibition (Mean) | Standard Deviation |
|--------------------|---------------------|--------------------|
| 0.01 | 2.5 | 1.1 |
| 0.1 | 15.8 | 3.2 |
| 1 | 48.9 | 5.4 |
| 10 | 85.1 | 4.1 |
| 100 | 98.2 | 2.3 |

Sample In Vivo MTD Study Design

| Group | Treatment | Dose (mg/kg) | Route | N (mice) | Monitoring Parameters |
|-------|-----------|--------------|-------|----------|-----------------------------|
| 1 | Vehicle | --- | i.p. | 5 | Body weight, clinical signs |
| 2 | Compound | 2.5 | i.p. | 5 | Body weight, clinical signs |
| 3 | Compound | 5.0 | i.p. | 5 | Body weight, clinical signs |
| 4 | Compound | 10.0 | i.p. | 5 | Body weight, clinical signs |
| 5 | Compound | 15.0 | i.p. | 5 | Body weight, clinical signs |

Visualizations



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